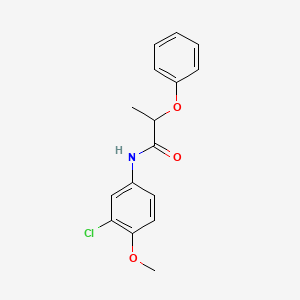![molecular formula C14H21N3O3 B3931026 N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide, also known as DMNA, is an organic compound that has been widely used in scientific research due to its unique properties. DMNA belongs to the class of amides and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide acts as a reversible inhibitor of AChE and BChE by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This compound also interacts with the peripheral anionic site (PAS) of AChE, which is involved in the regulation of enzyme activity. This interaction can modulate the activity of AChE and BChE, leading to therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of AChE and BChE activity can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can have therapeutic effects in various inflammatory disorders. This compound has been shown to have a neuroprotective effect by reducing oxidative stress and apoptosis in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of AChE and BChE, which allows for the selective modulation of these enzymes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its therapeutic effects. This compound can also interact with other enzymes and proteins, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide in scientific research. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a tool to study the role of AChE and BChE in various physiological processes. This compound can also be used to study the interaction between enzymes and proteins in the body, leading to a better understanding of biochemical pathways.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE and BChE are enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous system. Inhibition of AChE and BChE activity can lead to an increase in acetylcholine levels, which can have therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11(10-16(2)3)9-15-14(18)8-12-4-6-13(7-5-12)17(19)20/h4-7,11H,8-10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRVHHGEFDIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)

![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)



![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)